molecular formula C18H17NO5 B5834080 2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B5834080
M. Wt: 327.3 g/mol
InChI Key: BFJPLUCJZZKHSR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family This compound is characterized by its benzoxazine ring fused with a benzene ring, and it contains ethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyaniline with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
  • 2-(4-chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
  • 2-(4-ethoxyphenyl)-5,6-dimethoxy-4H-3,1-benzoxazin-4-one

Uniqueness

2-(4-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can enhance its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-4-23-12-7-5-11(6-8-12)17-19-14-10-16(22-3)15(21-2)9-13(14)18(20)24-17/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJPLUCJZZKHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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